molecular formula C9H5ClFNO B2749516 6-Fluoro-1H-indole-3-carbonyl chloride CAS No. 1260777-48-7

6-Fluoro-1H-indole-3-carbonyl chloride

Cat. No.: B2749516
CAS No.: 1260777-48-7
M. Wt: 197.59
InChI Key: OJPWRDQPZJEESK-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indole-3-carbonyl chloride is a halogenated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indole-3-carbonyl chloride typically involves the halogenation of indole derivatives. One common method is the nitration of indoline, followed by reduction and subsequent halogenation to introduce the fluoro group . The carbonyl chloride moiety can be introduced through the reaction of the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through condensation reactions with amines and alcohols.

    Substituted Indoles: Formed through substitution reactions with various nucleophiles.

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-indole-3-carbonyl chloride involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The carbonyl chloride moiety can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-indole-3-carbonyl chloride is unique due to the presence of both a fluoro group and a carbonyl chloride moietyThe fluoro group increases the compound’s stability and ability to form specific interactions, while the carbonyl chloride moiety provides a reactive site for further chemical modifications .

Properties

IUPAC Name

6-fluoro-1H-indole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-9(13)7-4-12-8-3-5(11)1-2-6(7)8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPWRDQPZJEESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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